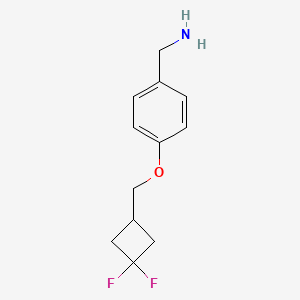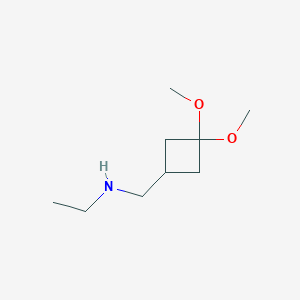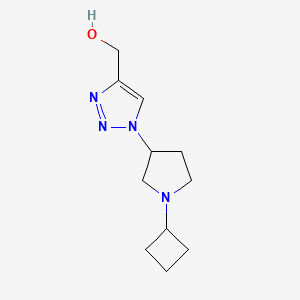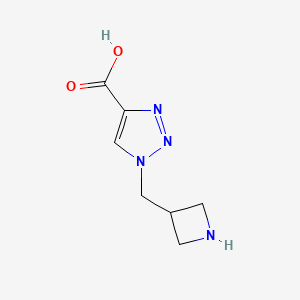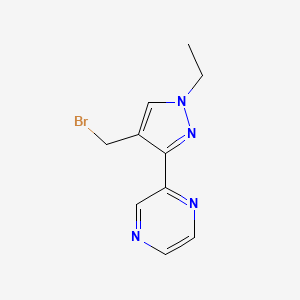
2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine
説明
Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2 . Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Synthesis Analysis
Pyrazine and its derivatives can be synthesized through various methods. For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of pyrazine comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . Its aromatic nature is due to the conjugated π electrons that traverse the carbon and nitrogen atoms, creating a stable, resonant structure .Chemical Reactions Analysis
Pyrazine and its derivatives exhibit a wide range of chemical properties, making them an intriguing topic for various scientific and industrial applications . Despite its inherent stability, the pyrazine molecule can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .Physical And Chemical Properties Analysis
From a physical standpoint, pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .科学的研究の応用
Synthesis of Novel Pyrazoline Derivatives
A study involved the synthesis of new 3H-pyrazol-3-ones from ethyl 2‐((4‐bromophenyl)diazenyl)‐3-oxo‐phenylpropanoate and various hydrazines, leading to compounds that were effective inhibitors of human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme. These novel pyrazoline derivatives showed significant inhibition values, indicating potential therapeutic applications in inhibiting enzymes related to various diseases (Turkan et al., 2019).
Color Tuning in Iridium Complexes
In another study, heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands were synthesized, demonstrating a wide span of redox and emission properties. This research highlights the role of the ancillary ligand in the color tuning of these complexes, which is crucial for applications in light-emitting devices and biological labeling (Stagni et al., 2008).
Precursors for 3-Substituted Pyrazoles
Brominated trihalomethylenones were explored as versatile precursors in the synthesis of 3-substituted pyrazoles, demonstrating the utility of these compounds in creating a variety of functionalized pyrazoles with moderate to good yields. Such methodologies provide a straightforward approach to synthesizing pyrazole derivatives, which are important in medicinal chemistry due to their pharmacological properties (Martins et al., 2013).
Development of Photovoltaic Devices
Thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers were synthesized for application in photovoltaic devices. These studies focused on the optical properties, electrochemical behavior, and photovoltaic performance of the copolymers, demonstrating the potential of these materials in enhancing the efficiency of solar cells (Zhou et al., 2010).
Safety and Hazards
The safety and hazards of a chemical compound depend on its specific properties. For instance, Methyl 4-(bromomethyl)benzoate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
特性
IUPAC Name |
2-[4-(bromomethyl)-1-ethylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUDGGFYKSTDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)
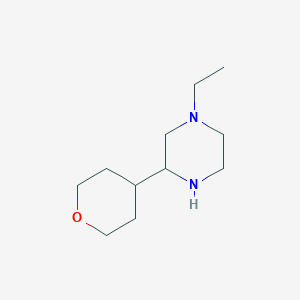

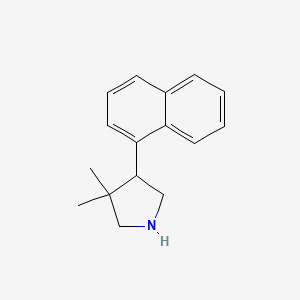
![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)
